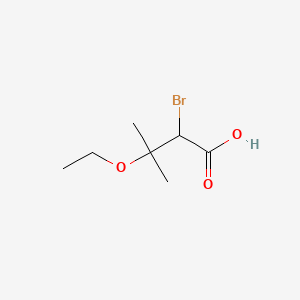

2-Bromo-3-ethoxy-3-methylbutanoic acid

Descripción

2-Bromo-3-ethoxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H13BrO3 It is a derivative of butanoic acid, featuring a bromine atom, an ethoxy group, and a methyl group attached to the carbon chain

Propiedades

Fórmula molecular |

C7H13BrO3 |

|---|---|

Peso molecular |

225.08 g/mol |

Nombre IUPAC |

2-bromo-3-ethoxy-3-methylbutanoic acid |

InChI |

InChI=1S/C7H13BrO3/c1-4-11-7(2,3)5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10) |

Clave InChI |

WYQKOTGWGIHGFW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C)(C)C(C(=O)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxy-3-methylbutanoic acid typically involves the bromination of 3-ethoxy-3-methylbutanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3-ethoxy-3-methylbutanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-ethoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution: 3-ethoxy-3-methylbutanoic acid derivatives.

Oxidation: 3-ethoxy-3-methylbutanoic acid or its oxidized forms.

Reduction: 3-ethoxy-3-methylbutane.

Aplicaciones Científicas De Investigación

2-Bromo-3-ethoxy-3-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-ethoxy-3-methylbutanoic acid involves its interaction with molecular targets through its bromine atom and carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

2-Bromo-3-methylbutanoic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

3-Ethoxy-3-methylbutanoic acid: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.

2-Bromo-3-methylbutyric acid: Similar structure but different positioning of the ethoxy group, affecting its chemical properties.

Uniqueness: 2-Bromo-3-ethoxy-3-methylbutanoic acid stands out due to the presence of both a bromine atom and an ethoxy group, providing a unique combination of reactivity and structural features. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-Bromo-3-ethoxy-3-methylbutanoic acid (CAS No. 2694729-32-1) is a compound of interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula for 2-Bromo-3-ethoxy-3-methylbutanoic acid is , with a molecular weight of approximately 215.11 g/mol. The compound features a bromine atom and an ethoxy group, which contribute to its biological properties.

The biological activity of 2-Bromo-3-ethoxy-3-methylbutanoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways critical for cell survival.

- Receptor Modulation: It may influence receptor activity, leading to altered signaling pathways that can affect cellular responses.

Biological Activity

Research indicates that 2-Bromo-3-ethoxy-3-methylbutanoic acid exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies have shown that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential: Some studies suggest that 2-Bromo-3-ethoxy-3-methylbutanoic acid may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of 2-Bromo-3-ethoxy-3-methylbutanoic acid.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Detailed Research Findings

-

Antimicrobial Activity:

A study reported that 2-Bromo-3-ethoxy-3-methylbutanoic acid demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent. -

Anti-inflammatory Effects:

In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects. -

Anticancer Properties:

Research involving cancer cell lines indicated that treatment with 2-Bromo-3-ethoxy-3-methylbutanoic acid led to increased levels of reactive oxygen species (ROS), resulting in apoptosis. The study highlighted its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.